3-Methyl-2-(4-methylphenyl)azetidine 3-Methyl-2-(4-methylphenyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1516416-81-1
VCID: VC4708352
InChI: InChI=1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3
SMILES: CC1CNC1C2=CC=C(C=C2)C
Molecular Formula: C11H15N
Molecular Weight: 161.248

3-Methyl-2-(4-methylphenyl)azetidine

CAS No.: 1516416-81-1

Cat. No.: VC4708352

Molecular Formula: C11H15N

Molecular Weight: 161.248

* For research use only. Not for human or veterinary use.

3-Methyl-2-(4-methylphenyl)azetidine - 1516416-81-1

Specification

CAS No. 1516416-81-1
Molecular Formula C11H15N
Molecular Weight 161.248
IUPAC Name 3-methyl-2-(4-methylphenyl)azetidine
Standard InChI InChI=1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3
Standard InChI Key PQUUZKNZDXMPIY-UHFFFAOYSA-N
SMILES CC1CNC1C2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound features a strained azetidine ring (a four-membered saturated heterocycle) with two substituents:

  • 3-Methyl group: Enhances steric bulk and influences electronic properties.

  • 4-Methylphenyl group: Introduces aromaticity and lipophilicity, facilitating interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC11H15N\text{C}_{11}\text{H}_{15}\text{N}
Molecular Weight161.24 g/mol
IUPAC Name3-Methyl-2-(4-methylphenyl)azetidine
Storage Temperature4°C (liquid form)
Key Spectral DataNMR: δ 2.43 (CH3), 7.32–7.36 (Ar-H)

The compound’s ring strain (≈25 kcal/mol) drives reactivity, enabling participation in nucleophilic substitutions and cycloadditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Common methods include:

  • Cyclization of Precursors: Reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature .

  • Aza-Michael Addition: Utilizes azetidine and electrophiles to introduce functional groups .

Example Protocol:

  • Bromination: Treat 4-methylbenzylamine with N-bromosuccinimide (NBS) to yield 3-bromo-4-methylbenzyl intermediate.

  • Ring Closure: React with azetidine under basic conditions (e.g., NaH in THF) to form the azetidine ring .

Industrial Methods

  • Multicomponent Reactions: Copper-catalyzed reactions of terminal alkynes, sulfonyl azides, and carbodiimides produce azetidine derivatives at scale .

  • Catalytic Hydrogenation: Reductive cyclization of imines using sodium borohydride achieves yields >70% .

Biological Activities and Mechanisms

Antimicrobial Properties

Azetidine derivatives exhibit broad-spectrum activity:

  • Bacterial Targets: Staphylococcus aureus (MIC: 25 µM), Escherichia coli (MIC: 50 µM) .

  • Mechanism: Disruption of cell wall synthesis via inhibition of penicillin-binding proteins .

Table 2: Comparative Anticancer Activity

CompoundPC-3 IC50 (µM)HCT-116 IC50 (µM)
3-Methyl-2-(4-methylphenyl)azetidine0.670.80
1-Acetyl-2-(4-chlorophenyl)azetidine0.500.75

Pharmacological Applications

Drug Discovery

  • Scaffold for Bioactive Molecules: Used in synthesizing protease inhibitors and kinase modulators .

  • Antihypertensive Agents: Azetidine derivatives show vasodilatory effects in preclinical models .

Polymer Chemistry

  • Chiral Templates: Facilitate asymmetric synthesis of polyesters and polyamides .

Comparative Analysis with Analogues

Structural Analogues

  • Azetidine-2-carboxylic Acid: Naturally occurring but less reactive due to carboxylate group .

  • 3-Methyl-3-phenylazetidine: Higher lipophilicity but reduced aqueous solubility.

Table 3: Property Comparison

CompoundLogPSolubility (mg/mL)
3-Methyl-2-(4-methylphenyl)azetidine2.80.45
Azetidine-2-carboxylic Acid-1.212.3

Future Research Directions

  • PROTAC Development: Utilize azetidine’s rigidity to design protein degraders targeting oncoproteins .

  • Suzuki–Miyaura Functionalization: Introduce biaryl groups for enhanced target selectivity .

  • In Vivo Efficacy Studies: Validate pharmacokinetic profiles in non-human primates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator